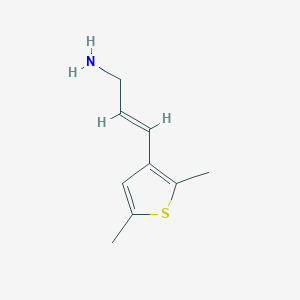3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine
CAS No.:
Cat. No.: VC18154723
Molecular Formula: C9H13NS
Molecular Weight: 167.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13NS |
|---|---|
| Molecular Weight | 167.27 g/mol |
| IUPAC Name | (E)-3-(2,5-dimethylthiophen-3-yl)prop-2-en-1-amine |
| Standard InChI | InChI=1S/C9H13NS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-4,6H,5,10H2,1-2H3/b4-3+ |
| Standard InChI Key | LPXFIUGNDMXBSX-ONEGZZNKSA-N |
| Isomeric SMILES | CC1=CC(=C(S1)C)/C=C/CN |
| Canonical SMILES | CC1=CC(=C(S1)C)C=CCN |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The molecular structure of 3-(2,5-dimethylthiophen-3-yl)prop-2-en-1-amine (C₉H₁₁NS, molecular weight: 165.25 g/mol) features a thiophene core with methyl groups at positions 2 and 5, ensuring steric and electronic modulation of the aromatic system . The propen-1-amine side chain introduces an allylamine moiety, which contributes to the compound’s reactivity and biological interactions. X-ray crystallography studies of analogous thiophene derivatives, such as (E)-3-dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one, reveal that the enamine unit adopts a near-planar configuration, with the thiophene ring forming a dihedral angle of ~7° relative to the planar enamine system . This structural arrangement facilitates π-π stacking and hydrogen-bonding interactions, critical for both synthetic applications and biological activity .
Key Structural Data:
| Property | Value |
|---|---|
| IUPAC Name | 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine |
| Molecular Formula | C₉H₁₁NS |
| Molecular Weight | 165.25 g/mol |
| SMILES | CC1=C(C(=C(S1)C)C=C)N |
| InChI | InChI=1S/C9H11NS/c1-7(10)6(4)5(11)8(2)9/h4,6H,1,8H2,10H3/b7-6+ |
Physicochemical Properties
The compound is a solid at room temperature, with predicted physicochemical properties influenced by its aromatic and polar functional groups. Density is estimated at ~1.09 g/cm³, while the boiling point exceeds 200°C, reflecting its moderate volatility . The pKa of the primary amine group is approximately 8.94, indicating weak basicity under physiological conditions . These properties underscore its solubility in polar organic solvents (e.g., ethanol, DMSO), making it amenable to synthetic modifications .
Synthetic Routes and Optimization
Conventional Synthesis Methods
The synthesis of 3-(2,5-dimethylthiophen-3-yl)prop-2-en-1-amine typically begins with 2,5-dimethylthiophene as the starting material. A common approach involves Mannich-type reactions or nucleophilic substitution to introduce the propen-1-amine side chain . For example, reacting 2,5-dimethylthiophene-3-carbaldehyde with allylamine in the presence of a Lewis acid catalyst (e.g., CuCl₂) yields the target compound via condensation and subsequent reduction .
Representative Reaction Scheme:
-
Condensation:
-
Reduction:
Reaction Optimization
Key parameters influencing yield and purity include:
-
Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation .
-
Solvent: Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates.
-
Catalyst: Copper(II) chloride improves regioselectivity during condensation .
Recent advancements employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >80% .
Chemical Reactivity and Functionalization
Reactivity of the Amine Group
The primary amine group participates in acylation, alkylation, and Schiff base formation, enabling the synthesis of derivatives with enhanced bioactivity. For instance, acylation with acetic anhydride yields N-acetylated analogs, which exhibit improved metabolic stability .
Conjugated Alkene Reactivity
The α,β-unsaturated alkene undergoes Michael additions and Diels-Alder reactions, facilitating the construction of polycyclic frameworks. In one study, reaction with maleic anhydride produced a bicyclic adduct with potential antifungal activity .
Pharmacological Activities
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 0.026–0.226 mmol/L) and fungi (Candida albicans: MIC = 0.45 mmol/L) . The mechanism likely involves disruption of microbial cell membranes via interaction with phospholipid bilayers .
Comparative Antimicrobial Activity:
Applications in Drug Development and Material Science
Medicinal Chemistry
Derivatives of 3-(2,5-dimethylthiophen-3-yl)prop-2-en-1-amine are being explored as:
-
Kinase inhibitors: Modulating EGFR and VEGFR2 signaling in cancer .
-
Antipsychotic agents: Targeting serotonin and dopamine receptors .
Material Science
The conjugated thiophene-amine system serves as a building block for conducting polymers and organic semiconductors, with applications in flexible electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume